molecular formula C21H23N3O4 B4853937 4-(4-acetylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide

4-(4-acetylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide

Cat. No.: B4853937
M. Wt: 381.4 g/mol
InChI Key: PEXZUUXSZVBPOL-UHFFFAOYSA-N
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Description

4-(4-acetylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

4-(4-acetylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-15(25)16-2-5-18(6-3-16)23-8-10-24(11-9-23)21(26)22-17-4-7-19-20(14-17)28-13-12-27-19/h2-7,14H,8-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXZUUXSZVBPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-acetylphenyl intermediate: This can be achieved through the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of 2,3-dihydro-1,4-benzodioxin intermediate: This involves the cyclization of catechol with ethylene glycol under acidic conditions.

    Formation of the piperazinecarboxamide intermediate: This step involves the reaction of piperazine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

    Coupling of intermediates: The final step involves the coupling of the prepared intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-acetylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Formation of 4-(4-carboxyphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide.

    Reduction: Formation of 4-(4-hydroxyphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide.

    Substitution: Formation of nitro or halogenated derivatives of the benzodioxin ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-acetylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact mechanism can vary, but it often involves binding to the active site of a target protein, inhibiting or activating its function, and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-acetylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide analogs: Compounds with similar structures but different substituents on the phenyl or benzodioxin rings.

    Other piperazinecarboxamide derivatives: Compounds with different aromatic or heterocyclic groups attached to the piperazinecarboxamide moiety.

Uniqueness

This compound is unique due to its combination of structural features, which confer specific chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-acetylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide
Reactant of Route 2
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4-(4-acetylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide

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